(S)-(+)-rolipram

Description

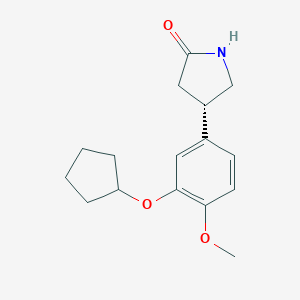

Structure

3D Structure

Properties

IUPAC Name |

(4S)-4-(3-cyclopentyloxy-4-methoxyphenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-19-14-7-6-11(12-9-16(18)17-10-12)8-15(14)20-13-4-2-3-5-13/h6-8,12-13H,2-5,9-10H2,1H3,(H,17,18)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJORMJIFDVBMOB-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CC(=O)NC2)OC3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@@H]2CC(=O)NC2)OC3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30234634 | |

| Record name | (S)-Rolipram | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30234634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85416-73-5 | |

| Record name | (+)-Rolipram | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85416-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-Rolipram | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085416735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-Rolipram | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03606 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (S)-Rolipram | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30234634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ROLIPRAM, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6G4VMQ24K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(S)-(+)-Rolipram's Neuronal Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(+)-Rolipram, a stereoisomer of the phosphodiesterase 4 (PDE4) inhibitor rolipram, modulates cyclic adenosine monophosphate (cAMP) signaling in neurons, a pathway critical for a myriad of neuronal functions including synaptic plasticity, inflammation, and survival. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of this compound in the neuronal context. It details its interaction with PDE4 isoforms, the consequent impact on cAMP levels, and the activation of downstream signaling cascades involving Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac). This document synthesizes quantitative data on its binding affinities and inhibitory concentrations, outlines detailed experimental protocols for its characterization, and provides visual representations of the pertinent signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Phosphodiesterase 4 (PDE4)

The primary molecular target of this compound within neurons is the enzyme phosphodiesterase 4 (PDE4). PDE4 is a superfamily of enzymes responsible for the hydrolysis and subsequent inactivation of the second messenger cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound effectively increases the intracellular concentration of cAMP, thereby amplifying the signaling pathways that are dependent on this crucial second messenger.

The PDE4 family is encoded by four genes (PDE4A, PDE4B, PDE4C, and PDE4D), which give rise to numerous splice variants. These isoforms are differentially expressed in various brain regions and neuronal cell types, allowing for a compartmentalized and specific regulation of cAMP signaling.

Rolipram exhibits stereoselectivity in its interaction with PDE4. The enzyme possesses two distinct binding sites for rolipram: a high-affinity rolipram binding site (HARBS) and a low-affinity rolipram binding site (LARBS). The (R)-(-)-enantiomer of rolipram demonstrates a higher affinity for HARBS, while the (S)-(+)-enantiomer preferentially binds to the low-affinity rolipram binding site (LARBS) . This differential binding is a key determinant of the specific biological effects of each enantiomer.

Quantitative Data: Inhibitory Activity and Binding Affinity

The inhibitory potency of rolipram is typically quantified by its half-maximal inhibitory concentration (IC50), while its binding affinity is represented by the dissociation constant (Ki). The following tables summarize the available quantitative data for rolipram, with a focus on distinguishing between the racemic mixture and the specific enantiomers where data is available.

| Compound | PDE4 Subtype | IC50 (nM) | Reference |

| (R,S)-Rolipram | PDE4A | 3 | [1][2] |

| (R,S)-Rolipram | PDE4B | 130 | [1][2] |

| (R,S)-Rolipram | PDE4D | 240 | [1][2] |

| (+/-)-Rolipram | Cytosolic PDE4 (human monocytes) | 313 ± 6.7 | [3] |

| R-(-)-Rolipram | Cytosolic PDE4 (human monocytes) | 289 ± 121 | [3] |

| S-(+)-Rolipram | Cytosolic PDE4 (human monocytes) | 1356 ± 314 | [3] |

Table 1: IC50 Values of Rolipram Enantiomers against PDE4 Subtypes.

| Compound | Binding Site | Parameter | Value | Reference |

| This compound | LARBS | Preferential Binding | - |

Table 2: Binding Characteristics of this compound.

Downstream Signaling Pathways in Neurons

The elevation of intracellular cAMP levels by this compound initiates a cascade of signaling events primarily through two key effector proteins: Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac).

PKA-Mediated Signaling

PKA is a holoenzyme consisting of two regulatory and two catalytic subunits. Upon binding of cAMP to the regulatory subunits, the catalytic subunits are released and become active. These active subunits then phosphorylate a wide array of substrate proteins, including transcription factors, ion channels, and enzymes, thereby modulating their activity. A key substrate of PKA in neurons is the cAMP response element-binding protein (CREB), a transcription factor that plays a pivotal role in learning, memory, and neuronal survival.

Epac-Mediated Signaling

Epac is a guanine nucleotide exchange factor (GEF) for the small G-protein Rap1. The binding of cAMP to Epac induces a conformational change that activates its GEF activity, leading to the activation of Rap1. Activated Rap1, in turn, influences a variety of cellular processes, including cell adhesion, proliferation, and differentiation. In neurons, the Epac-Rap1 pathway has been implicated in neurite outgrowth and synaptic plasticity.

Research suggests that PKA and Epac can have both distinct and synergistic effects downstream of cAMP elevation. For instance, in the context of neurite outgrowth, some studies indicate that Epac activation is the primary driver, while PKA may have a modulatory or even inhibitory role at high cAMP concentrations.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Action of rolipram on specific PDE4 cAMP phosphodiesterase isoforms and on the phosphorylation of cAMP-response-element-binding protein (CREB) and p38 mitogen-activated protein (MAP) kinase in U937 monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evidence that cyclic AMP phosphodiesterase inhibitors suppress TNF alpha generation from human monocytes by interacting with a 'low-affinity' phosphodiesterase 4 conformer - PubMed [pubmed.ncbi.nlm.nih.gov]

Enantioselective Synthesis of (S)-(+)-Rolipram: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key enantioselective synthetic strategies for producing (S)-(+)-rolipram, a potent and selective phosphodiesterase IV (PDE IV) inhibitor. The document details prominent methodologies, including organocatalytic and continuous-flow syntheses, presenting comparative data, detailed experimental protocols, and visual workflows to facilitate understanding and replication.

Introduction

Rolipram, 4-(3-cyclopentyloxy-4-methoxyphenyl)-2-pyrrolidinone, is a significant molecule in medicinal chemistry, primarily investigated for its anti-inflammatory and antidepressant properties. The pharmacological activity resides predominantly in the (S)-enantiomer, making its stereoselective synthesis a critical area of research for therapeutic applications. This guide focuses on modern, efficient, and highly enantioselective routes to this compound.

Organocatalytic Asymmetric Michael Addition Approach

A highly effective strategy for the enantioselective synthesis of (S)-rolipram involves an organocatalyzed Michael addition of a malonate to a nitro-olefin. This approach is characterized by its operational simplicity and the use of metal-free catalysts.

Quantitative Data Summary

| Step | Reactants | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) |

| Nitro-olefin Formation | 3-Cyclopentyloxy-4-methoxybenzaldehyde, Nitromethane | Ammonium Acetate | Acetic Acid | Reflux | 3 | 80 (2 steps) | N/A |

| Michael Addition | Dimethyl malonate, Nitro-olefin | Bifunctional thiourea catalyst (e.g., Takemoto catalyst) (10 mol%) | Dichloromethane | -20 | 24 | 96 | 94 |

| Reduction and Lactamization | Michael adduct | Nickel Boride (in situ from NiCl₂·6H₂O, NaBH₄) | Methanol | 0 | 2 | 63 (overall) | >99 (after recryst.) |

Experimental Protocols

Step 1: Synthesis of (E)-1-(3-(cyclopentyloxy)-4-methoxyphenyl)-2-nitroethene

To a solution of 3-cyclopentyloxy-4-methoxybenzaldehyde (1.0 eq) in acetic acid is added nitromethane (1.5 eq) and ammonium acetate (1.2 eq). The mixture is heated to reflux for 3 hours. After cooling to room temperature, the reaction mixture is poured into ice-water, and the resulting precipitate is filtered, washed with water, and dried under vacuum to afford the nitro-olefin as a yellow solid.

Step 2: Organocatalytic Michael Addition

To a solution of the nitro-olefin (1.0 eq) in dichloromethane at -20 °C is added dimethyl malonate (1.2 eq). The bifunctional thiourea organocatalyst (0.1 eq) is then added, and the reaction mixture is stirred at -20 °C for 24 hours. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (e.g., Hexane:Ethyl Acetate gradient) to yield the Michael adduct. The enantiomeric excess can be enhanced by recrystallization from a suitable solvent system like isopropanol.

Step 3: Reductive Cyclization to this compound

The purified Michael adduct (1.0 eq) is dissolved in methanol. The solution is cooled to 0 °C, and nickel(II) chloride hexahydrate (1.7 eq) is added, followed by the portion-wise addition of sodium borohydride (1.7 eq). The reaction is stirred at 0 °C for 2 hours. The mixture is then quenched with aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then subjected to decarboxylation by heating in a suitable solvent (e.g., DMSO) to afford this compound, which is further purified by recrystallization.

Signaling Pathway Diagram

Continuous-Flow Synthesis Using Heterogeneous Catalysts

Continuous-flow chemistry offers significant advantages in terms of safety, scalability, and reproducibility. A multi-step continuous-flow synthesis of (S)-rolipram has been developed, utilizing packed-bed reactors with heterogeneous catalysts, thus avoiding the need for isolation of intermediates.[1][2][3][4][5]

Quantitative Data Summary

| Step | Heterogeneous Catalyst | Mobile Phase | Temp. (°C) | Residence Time | Yield (%) | ee (%) |

| Henry Reaction | Silica-supported amine | Toluene solution of aldehyde and nitromethane | 75 | Varies | >90 | N/A |

| Asymmetric Michael Addition | Polymer-supported chiral calcium catalyst | THF solution of nitroalkene and dimethyl malonate | 0 | Varies | ~95 | 94 |

| Nitro Reduction/Lactamization | Pd/DMPSi-C (Palladium on dimethylpolysilane-carbon) | Hydrogen gas in THF | 100 | Varies | ~85 | - |

| Decarboxylation | Silica-supported carboxylic acid | THF solution of lactam ester | 120 | Varies | ~70 | 96 |

| Overall | - | - | - | - | 50 | 96 |

Experimental Protocols

General Setup: The continuous-flow system consists of a series of pumps delivering the reagent solutions through packed-bed columns containing the heterogeneous catalysts. The columns are temperature-controlled, and back-pressure regulators are used to maintain the desired pressure.

Step 1: Nitroalkene Formation (Henry Reaction)

A solution of 3-cyclopentyloxy-4-methoxybenzaldehyde and nitromethane in toluene is continuously pumped through a heated column (75 °C) packed with a silica-supported amine catalyst. The output stream containing the nitroalkene is directly fed into the next stage.

Step 2: Asymmetric Michael Addition

The nitroalkene stream is mixed with a solution of dimethyl malonate and a base (e.g., triethylamine) in THF and passed through a cooled column (0 °C) containing a polymer-supported chiral calcium catalyst. This catalyst is prepared from CaCl₂ and a polystyrene-immobilized pyridine-bisoxazoline (PyBOX) ligand.[1] The resulting stream contains the enantioenriched γ-nitro ester.

Step 3: Nitro Reduction and Lactamization

The γ-nitro ester solution is saturated with hydrogen gas and passed through a heated column (100 °C) packed with a dimethylpolysilane-modified palladium on carbon catalyst (Pd/DMPSi-C). This step facilitates the reduction of the nitro group and subsequent intramolecular cyclization to form the γ-lactam ester.[1]

Step 4: Decarboxylation

The effluent from the previous step, containing the γ-lactam ester, is passed through a final heated column (120 °C) packed with a silica-supported carboxylic acid. This promotes the hydrolysis of the ester and decarboxylation to yield this compound. The final product is collected, and the solvent is removed in vacuo. Purification is typically achieved by recrystallization.

Experimental Workflow Diagram

Conclusion

The enantioselective synthesis of this compound has been successfully achieved through various innovative strategies. The organocatalytic approach offers a metal-free and operationally simple method, yielding high enantioselectivity, which can be further enhanced by recrystallization. The continuous-flow synthesis represents a state-of-the-art manufacturing process, providing excellent control over reaction parameters and enabling a safe and scalable production of the target molecule without the isolation of intermediates. Both methodologies provide robust and efficient pathways for accessing this pharmacologically important compound, catering to different scales and requirements in research and drug development.

References

- 1. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tus.elsevierpure.com [tus.elsevierpure.com]

- 3. Multistep continuous-flow synthesis of (R)- and (S)-rolipram using heterogeneous catalysts [ideas.repec.org]

- 4. Multistep continuous-flow synthesis of (R)- and (S)-rolipram using heterogeneous catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

(S)-(+)-rolipram as a selective PDE4 inhibitor

An In-depth Technical Guide on (S)-(+)-Rolipram as a Selective PDE4 Inhibitor

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a potent and selective second-generation inhibitor of phosphodiesterase 4 (PDE4), an enzyme family crucial for the degradation of cyclic adenosine monophosphate (cAMP). By elevating intracellular cAMP levels, rolipram modulates a variety of downstream signaling pathways, leading to a broad spectrum of anti-inflammatory, immunomodulatory, and neuroprotective effects. Its high selectivity, particularly for the PDE4A isoform, has made it an invaluable tool in pharmacological research to probe the function of the cAMP signaling cascade. Despite its promise in preclinical models for conditions such as asthma, chronic obstructive pulmonary disease (COPD), and various neurological disorders, its clinical development has been impeded by a narrow therapeutic window and significant side effects, primarily nausea and emesis. This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, selectivity, relevant experimental protocols, and the signaling pathways it modulates.

Mechanism of Action

The primary mechanism of action for rolipram is the competitive inhibition of PDE4 enzymes. PDE4 is a superfamily of enzymes that specifically hydrolyzes the phosphodiester bond in cAMP, converting it to the inactive adenosine 5'-monophosphate (5'-AMP).[1] This action terminates cAMP-mediated signaling. By inhibiting PDE4, rolipram prevents the degradation of cAMP, leading to its accumulation within the cell.[2]

Elevated cAMP levels activate downstream effector proteins, most notably Protein Kinase A (PKA).[3] Activated PKA phosphorylates a multitude of substrate proteins in the cytoplasm and nucleus. A key nuclear target is the cAMP Response Element-Binding protein (CREB).[4][5] Phosphorylation of CREB at Serine 133 enables the recruitment of transcriptional co-activators, leading to the expression of genes involved in processes such as neurogenesis, synaptic plasticity, and inflammation modulation.[3][6]

Beyond the canonical PKA-CREB pathway, rolipram's effects are mediated through other signaling cascades:

-

Anti-Inflammatory Signaling: Rolipram has been shown to suppress the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), by inhibiting the activation of the transcription factor NF-κB.[1][7] This effect is partly mediated through the induction of MAPK Phosphatase-1 (MKP-1), which in turn dephosphorylates and inactivates p38 MAP kinase, a key driver of inflammatory responses.[5][8]

-

Metabolic Regulation: Rolipram can activate the AMP-activated protein kinase (AMPK) and SIRT1 pathway, which is involved in metabolic regulation and mitochondrial biogenesis.[2][9]

Signaling Pathway Diagram

Caption: Rolipram inhibits PDE4, increasing cAMP levels and activating PKA.

Quantitative Data: Inhibitory Profile and Selectivity

Rolipram exhibits high selectivity for the PDE4 enzyme family over other PDE families. Within the PDE4 family, it demonstrates a marked preference for specific isoforms, particularly PDE4A. This selectivity is crucial to its pharmacological profile. The inhibitory concentrations (IC50) against various PDE isoforms are summarized below.

Table 1: Rolipram IC50 Values for PDE Isoforms

| PDE Isoform | IC50 Value (nM) | Reference(s) |

| PDE4A | 3 | [4][5][9][10] |

| PDE4B | 130 | [4][5][9][10] |

| PDE4D | 240 | [4][5][9][10] |

| PDE3 | 100,000 | |

| PDE1 | > 100,000 | |

| PDE2 | > 100,000 |

The high affinity for PDE4A is thought to be responsible for many of its anti-inflammatory and cognitive-enhancing effects observed in preclinical models.[4] Conversely, the inhibition of PDE4D has been strongly linked to the dose-limiting side effects of nausea and emesis, which has been a major barrier to the clinical use of rolipram and other first- and second-generation PDE4 inhibitors.[11]

Experimental Protocols

Protocol: Determination of PDE4 Inhibitory Activity (IC50)

This protocol outlines a standard method for measuring the inhibitory activity of rolipram on PDE4 using a radioisotope-based assay, adapted from methodologies described in the literature.[7]

Objective: To determine the concentration of rolipram required to inhibit 50% of PDE4 enzymatic activity.

Materials:

-

Enzyme Source: Immunopurified or recombinant human PDE4 isoforms (e.g., PDE4A, PDE4B, PDE4D).

-

Substrate: [3H]-cAMP (Tritiated cAMP).

-

Inhibitor: this compound dissolved in DMSO to create a stock solution, with serial dilutions prepared in assay buffer.

-

Assay Buffer: Tris-HCl buffer (e.g., 40 mM, pH 7.5) containing MgCl2 (e.g., 10 mM) and a protein stabilizer like BSA.

-

Stop Solution: A solution to terminate the enzymatic reaction (e.g., 0.1 M HCl).

-

Separation Medium: Neutral alumina columns or snake venom nucleotidase to convert the [3H]-5'-AMP product to [3H]-adenosine for separation by chromatography.

-

Scintillation Cocktail and Counter.

Methodology:

-

Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the assay buffer, a specific concentration of rolipram (or vehicle control - DMSO), and the PDE4 enzyme solution. Pre-incubate for 10-15 minutes at 30°C.

-

Initiation: Start the reaction by adding [3H]-cAMP (typically at a concentration near the Km of the enzyme, e.g., 1 µM).

-

Incubation: Incubate the reaction mixture for a fixed time (e.g., 15-30 minutes) at 30°C. Ensure the reaction is within the linear range of product formation.

-

Termination: Stop the reaction by adding the stop solution.

-

Product Separation:

-

Apply the reaction mixture to a prepared neutral alumina column.

-

Wash the column with buffer to remove unreacted [3H]-cAMP.

-

Elute the product, [3H]-5'-AMP (or its converted form, [3H]-adenosine), from the column.

-

-

Quantification: Add the eluate to a scintillation cocktail and measure the radioactivity using a liquid scintillation counter. The counts per minute (CPM) are proportional to the amount of hydrolyzed cAMP.

-

Data Analysis:

-

Calculate the percentage of inhibition for each rolipram concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the rolipram concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

-

Workflow for PDE4 Inhibition Assay

Caption: Workflow for determining the IC50 of rolipram against PDE4.

Protocol: Measurement of CREB Phosphorylation in U937 Cells

This protocol describes a cell-based assay to measure the downstream effects of rolipram on a key signaling node, CREB, in a relevant cell line.[4]

Objective: To quantify the increase in phosphorylated CREB (pCREB) in U937 monocytic cells following treatment with rolipram.

Materials:

-

Cell Line: U937 human monocytic cells.

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

-

Inhibitor: this compound dissolved in DMSO.

-

Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.

-

Protein Assay: BCA or Bradford assay kit.

-

SDS-PAGE equipment and reagents.

-

Western Blotting equipment and reagents.

-

Primary Antibodies: Rabbit anti-phospho-CREB (Ser133) and Rabbit anti-total CREB.

-

Secondary Antibody: HRP-conjugated anti-rabbit IgG.

-

Chemiluminescent Substrate.

-

Imaging System.

Methodology:

-

Cell Culture: Culture U937 cells in suspension to the desired density (e.g., 1 x 10^6 cells/mL).

-

Treatment: Aliquot cells into tubes and treat with various concentrations of rolipram (e.g., 0.1 nM to 10 µM) or vehicle (DMSO) for a specified time (e.g., 30 minutes) at 37°C.

-

Cell Lysis: Pellet the cells by centrifugation, wash with cold PBS, and lyse the cells on ice using lysis buffer.

-

Protein Quantification: Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a protein assay.

-

SDS-PAGE: Normalize protein samples to the same concentration, add Laemmli buffer, boil, and load equal amounts of protein onto a polyacrylamide gel. Run the gel to separate proteins by size.

-

Western Blotting: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody for phospho-CREB overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of antibodies and re-probed with an antibody for total CREB.

-

Data Analysis: Perform densitometry analysis on the bands to quantify the ratio of pCREB to total CREB for each treatment condition.

Workflow for Cell-Based pCREB Assay

Caption: Workflow for measuring rolipram-induced CREB phosphorylation.

Therapeutic Potential and Clinical Limitations

The ability of rolipram to elevate cAMP in immune and neural cells has positioned it as a compound of interest for a wide range of diseases. In preclinical studies, it has demonstrated efficacy in models of:

-

Neurological and Psychiatric Disorders: Depression, Alzheimer's disease, Parkinson's disease, and spinal cord injury.[2][6][13]

-

Neuropathic Pain: Including chemotherapy-induced neuropathy.[1]

However, the translation of this compound to clinical use has been unsuccessful. A clinical trial for multiple sclerosis was conducted but highlighted tolerability issues.[13][14] The primary obstacle is its narrow therapeutic index, with severe dose-limiting side effects that include nausea, vomiting, and headaches.[6][9] These adverse effects are largely attributed to the inhibition of the PDE4D isoform, which is expressed in brain regions that control the emetic reflex.[11] Consequently, rolipram is predominantly used as a reference compound and research tool to validate PDE4 as a therapeutic target, while drug development efforts have shifted towards creating isoform-selective inhibitors (e.g., PDE4B-selective) or second-generation compounds with a better therapeutic window.[11][12]

Conclusion

This compound is a foundational pharmacological tool whose study has been instrumental in understanding the complex roles of PDE4 and cAMP signaling in health and disease. Its high potency and well-characterized selectivity profile, particularly its strong inhibition of the PDE4A isoform, make it an excellent probe for dissecting cAMP-mediated pathways. While its clinical utility is limited by significant side effects linked to PDE4D inhibition, the knowledge gained from rolipram research continues to guide the development of new generations of PDE4 inhibitors with improved safety profiles for treating a host of inflammatory and neurological conditions.

References

- 1. Rolipram, a Selective Phosphodiesterase 4 Inhibitor, Ameliorates Mechanical Hyperalgesia in a Rat Model of Chemotherapy-Induced Neuropathic Pain through Inhibition of Inflammatory Cytokines in the Dorsal Root Ganglion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphodiesterase 4 inhibitor activates AMPK-SIRT6 pathway to prevent aging-related adipose deposition induced by metabolic disorder | Aging [aging-us.com]

- 3. Effects of Repeated Treatment with Phosphodiesterase-4 Inhibitors on cAMP Signaling, Hippocampal Cell Proliferation, and Behavior in the Forced-Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Action of rolipram on specific PDE4 cAMP phosphodiesterase isoforms and on the phosphorylation of cAMP-response-element-binding protein (CREB) and p38 mitogen-activated protein (MAP) kinase in U937 monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. immune-system-research.com [immune-system-research.com]

- 6. alzdiscovery.org [alzdiscovery.org]

- 7. The PDE4 inhibitor rolipram prevents NF-kappaB binding activity and proinflammatory cytokine release in human chorionic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PDE4 inhibitor rolipram inhibits the expression of microsomal prostaglandin E synthase‐1 by a mechanism dependent on MAP kinase phosphatase‐1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rolipram | Cell Signaling Technology [cellsignal.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Selective Phosphodiesterase 4B Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

The Stereospecific Landscape of Rolipram: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rolipram, a selective phosphodiesterase 4 (PDE4) inhibitor, has been a cornerstone in the study of cAMP signaling and its role in a myriad of physiological and pathological processes. As a chiral molecule, rolipram exists as two enantiomers, (R)-(-)-rolipram and (S)-(+)-rolipram, which exhibit distinct biological activities. This in-depth technical guide provides a comprehensive overview of the stereospecific actions of rolipram enantiomers, focusing on their differential inhibition of PDE4, the downstream signaling consequences, and the resulting effects in both in vitro and in vivo models. This document is intended to be a valuable resource for researchers in pharmacology, neuroscience, and immunology, as well as professionals engaged in the development of novel therapeutics targeting the cAMP signaling cascade.

Introduction

Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that plays a pivotal role in regulating a vast array of cellular functions, including inflammation, neurotransmission, and memory formation. The intracellular concentration of cAMP is tightly regulated by the opposing activities of adenylyl cyclases, which synthesize cAMP, and phosphodiesterases (PDEs), which hydrolyze it. The PDE4 family of enzymes is specific for the hydrolysis of cAMP and is a key regulator of cAMP signaling in many cell types, making it an attractive therapeutic target for a range of disorders, including chronic obstructive pulmonary disease (COPD), asthma, and neurological conditions.

Rolipram was one ofthe first selective PDE4 inhibitors to be extensively studied. Its chiral nature, with a single stereocenter, gives rise to (R) and (S) enantiomers. It has been consistently demonstrated that the biological activity of rolipram resides primarily in its (-)-enantiomer, which is now known to be the (R)-enantiomer. This guide will delve into the quantitative differences in the biological activities of these enantiomers, provide detailed methodologies for their assessment, and illustrate the key signaling pathways they modulate.

Quantitative Analysis of Rolipram Enantiomer Activity

The differential activity of rolipram enantiomers is most pronounced in their inhibition of PDE4. The (R)-enantiomer is significantly more potent than the (S)-enantiomer. This stereoselectivity is also observed in cellular and in vivo studies.

Table 1: In Vitro Inhibition of PDE4 by Rolipram Enantiomers

| Compound | Target | IC50 (nM) | Source |

| (R,S)-Rolipram | PDE4A | 3 | [1] |

| (R,S)-Rolipram | PDE4B | 130 | [1] |

| (R,S)-Rolipram | PDE4D | 240 | [1] |

| (R)-(-)-Rolipram | Cytosolic PDE4 (human monocytes) | ~100 | [2] |

| This compound | Cytosolic PDE4 (human monocytes) | ~300 | [2] |

Table 2: Cellular Activity of Rolipram Enantiomers

| Assay | Cell Type | Compound | Potency (IC50/EC50, nM) | Source |

| cAMP Accumulation | Human Monocytes | (R)-(-)-Rolipram | 289 | [2] |

| This compound | 1356 | [2] | ||

| TNFα Release Inhibition | Human Monocytes | (R)-(-)-Rolipram | 397 | [2] |

| This compound | 2067 | [2] |

Table 3: In Vivo Behavioral Effects of Rolipram Enantiomers in Rodents

| Behavioral Test | Species | Compound | Minimum Effective Dose (mg/kg) | Source |

| Attenuation of Scopolamine-Induced Deficits (8-Arm Radial Maze) | Rat | (-)-Rolipram | 0.01-0.02 | [3] |

| (+/-)-Rolipram | 0.02-0.2 | [3] | ||

| (+)-Rolipram | 20-50 | [3] | ||

| Attenuation of Scopolamine-Induced Deficits (Passive Avoidance) | Rat | (-)-Rolipram | 0.01-0.02 | [3] |

| (+/-)-Rolipram | 0.02-0.1 | [3] | ||

| (+)-Rolipram | 2 | [3] | ||

| Induction of Hypothermia | Mouse | Rolipram | 0.04 | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of rolipram enantiomers.

PDE4 Enzyme Inhibition Assay (Two-Step Radioassay)

This protocol is adapted from a method for measuring cAMP-specific phosphodiesterase activity.

Materials:

-

Buffer A: 40 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM 2-mercaptoethanol.

-

[³H]-cAMP stock solution.

-

Unlabeled cAMP.

-

Snake venom (from Crotalus atrox).

-

Dowex AG1-X8 resin.

-

Scintillation fluid.

-

Rolipram enantiomers (dissolved in DMSO).

-

Source of PDE4 enzyme (e.g., cell lysate, purified protein).

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing Buffer A, the PDE4 enzyme source, and the desired concentration of the rolipram enantiomer or vehicle (DMSO). The final volume should be 90 µl. Pre-incubate for 10 minutes at 30°C.

-

Initiation of Reaction: Start the reaction by adding 10 µl of a solution containing [³H]-cAMP and unlabeled cAMP to achieve the desired final cAMP concentration and specific activity.

-

Incubation: Incubate the reaction mixture at 30°C for a predetermined time, ensuring that the reaction is in the linear range (typically 10-20 minutes).

-

Termination of Reaction: Stop the reaction by boiling the tubes for 1 minute.

-

Conversion to Adenosine: Cool the tubes on ice. Add 10 µl of snake venom solution (1 mg/ml) to each tube to convert the [⁵'AMP] to adenosine. Incubate for 10 minutes at 30°C.

-

Separation of Products: Add 400 µl of a 1:3 slurry of Dowex AG1-X8 resin to each tube to bind the unreacted cAMP.

-

Quantification: Centrifuge the tubes to pellet the resin. Transfer an aliquot of the supernatant (containing [³H]-adenosine) to a scintillation vial, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the amount of cAMP hydrolyzed and determine the IC50 values for each enantiomer by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular cAMP Accumulation Assay

This protocol describes a method to measure intracellular cAMP levels in response to PDE4 inhibition.

Materials:

-

HEK293 cells (or other suitable cell line).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Forskolin (adenylyl cyclase activator).

-

Rolipram enantiomers.

-

cAMP assay kit (e.g., ELISA-based or luminescence-based).

-

Lysis buffer.

Procedure:

-

Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

-

Cell Treatment: On the day of the assay, remove the culture medium and replace it with serum-free medium containing the desired concentration of the rolipram enantiomer or vehicle. Incubate for 30 minutes at 37°C.

-

Stimulation: Add forskolin to a final concentration of 10 µM to stimulate cAMP production. Incubate for an additional 15 minutes at 37°C.

-

Cell Lysis: Terminate the stimulation by removing the medium and adding the lysis buffer provided with the cAMP assay kit.

-

cAMP Measurement: Follow the manufacturer's instructions for the cAMP assay kit to measure the cAMP concentration in each well.

-

Data Analysis: Normalize the cAMP levels to the protein concentration in each well. Calculate the EC50 values for each enantiomer by plotting the fold-increase in cAMP against the logarithm of the inhibitor concentration.

Radioligand Binding Assay

This protocol outlines a method for a competition binding assay using [³H]-(R)-rolipram to determine the binding affinity of the enantiomers.

Materials:

-

Rat brain membranes (prepared from cortex or striatum).

-

Binding buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂.

-

[³H]-(R)-rolipram.

-

Unlabeled (R)-rolipram and (S)-rolipram.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Filtration apparatus.

-

Scintillation fluid.

Procedure:

-

Assay Setup: In a 96-well plate, add the binding buffer, [³H]-(R)-rolipram (at a concentration close to its Kd), and varying concentrations of the unlabeled rolipram enantiomers.

-

Tissue Addition: Add the rat brain membrane preparation to each well to initiate the binding reaction. The total assay volume is typically 250 µl.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.

-

Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled rolipram) from the total binding. Calculate the Ki values for each enantiomer using the Cheng-Prusoff equation.

In Vivo Assessment of Hypothermia in Mice

This protocol describes a method to measure the hypothermic effect of rolipram enantiomers.

Materials:

-

Male C57BL/6 mice.

-

Rolipram enantiomers dissolved in a suitable vehicle (e.g., 5% DMSO and 5% Cremophor EL in PBS).

-

Rectal probe thermometer.

Procedure:

-

Acclimation: Acclimate the mice to the experimental room and handling for at least one hour before the experiment.

-

Baseline Temperature: Measure the baseline core body temperature of each mouse using a rectal probe thermometer.

-

Drug Administration: Administer the rolipram enantiomer or vehicle via intraperitoneal (i.p.) injection.

-

Temperature Monitoring: Measure the core body temperature at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after drug administration.

-

Data Analysis: Calculate the change in body temperature from baseline for each mouse at each time point. Compare the effects of the different enantiomers and doses.

Passive Avoidance Test in Rats

This protocol details a method to assess the effects of rolipram enantiomers on learning and memory.

Materials:

-

Male Wistar rats.

-

Passive avoidance apparatus (a two-compartment box with a light and a dark chamber, with an electrifiable grid floor in the dark chamber).

-

Scopolamine (to induce memory impairment).

-

Rolipram enantiomers.

Procedure:

-

Drug Administration: Administer the rolipram enantiomer or vehicle, followed by scopolamine (or its vehicle), at appropriate times before the training session.

-

Training (Acquisition Trial): Place the rat in the light compartment of the apparatus. When the rat enters the dark compartment, deliver a mild footshock (e.g., 0.5 mA for 2 seconds).

-

Retention Test: 24 hours after the training session, place the rat back in the light compartment and measure the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory of the aversive stimulus.

-

Data Analysis: Compare the step-through latencies between the different treatment groups to assess the effects of the rolipram enantiomers on memory consolidation.

Signaling Pathways Modulated by Rolipram Enantiomers

The primary mechanism of action of rolipram is the inhibition of PDE4, which leads to an elevation of intracellular cAMP levels. This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates a variety of downstream targets, including the cAMP Response Element-Binding protein (CREB). The differential potency of the rolipram enantiomers in inhibiting PDE4 directly translates to their differential ability to activate this canonical pathway.

The Canonical cAMP-PKA-CREB Signaling Pathway

Caption: The cAMP-PKA-CREB signaling pathway initiated by rolipram.

Experimental Workflow for Assessing PDE4 Inhibition

Caption: Workflow for a PDE4 enzyme inhibition assay.

Crosstalk with Other Signaling Pathways

The elevation of cAMP by rolipram can also influence other major signaling pathways, leading to a complex network of intracellular events.

Caption: Crosstalk between cAMP and the NF-κB and MAPK pathways.

Conclusion

The enantiomers of rolipram exhibit a pronounced stereospecificity in their biological activity, with the (R)-enantiomer being the more potent inhibitor of phosphodiesterase 4. This differential potency is the foundation for their varied effects on cAMP signaling and subsequent cellular and physiological responses. This technical guide has provided a comprehensive summary of the quantitative data, detailed experimental protocols for the assessment of these activities, and a visual representation of the key signaling pathways involved. A thorough understanding of the distinct actions of each rolipram enantiomer is crucial for the rational design and development of next-generation PDE4 inhibitors with improved therapeutic profiles and reduced side effects. The methodologies and data presented herein serve as a valuable resource for researchers and drug development professionals working to harness the therapeutic potential of modulating the cAMP signaling pathway.

References

- 1. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Liposomal Rolipram Formulation for Clinical Application to Reduce Emesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rolipram and its optical isomers, phosphodiesterase 4 inhibitors, attenuated the scopolamine-induced impairments of learning and memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of type 4 cAMP-phosphodiesterases (PDE4s) in mice induces hypothermia via effects on behavioral and central autonomous thermoregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-(+)-Rolipram for Neuroprotection Research: A Technical Guide

Executive Summary: (S)-(+)-Rolipram, a selective phosphodiesterase 4 (PDE4) inhibitor, has been extensively utilized in preclinical research as a potent neuroprotective agent. By preventing the degradation of cyclic adenosine monophosphate (cAMP), rolipram activates multiple downstream signaling cascades that collectively enhance synaptic plasticity, mitigate neuroinflammation, inhibit neuronal apoptosis, and promote cellular survival. This document provides an in-depth technical overview of rolipram's mechanism of action, a summary of its efficacy in various models of neurological disorders, detailed experimental protocols, and a discussion of its therapeutic limitations and future outlook for the class of PDE4 inhibitors. While rolipram itself is not clinically viable due to a narrow therapeutic window and severe side effects, it remains a critical tool for elucidating the neuroprotective potential of cAMP signaling modulation.[1]

Core Mechanism of Action

Rolipram exerts its neuroprotective effects primarily through the inhibition of PDE4, the predominant PDE isozyme in neurons and immune cells responsible for hydrolyzing cAMP.[2][3] This inhibition leads to an accumulation of intracellular cAMP, a critical second messenger that activates several key signaling pathways.

The cAMP/PKA/CREB Signaling Pathway

The canonical pathway activated by elevated cAMP involves Protein Kinase A (PKA).

-

PDE4 Inhibition: Rolipram selectively binds to and inhibits PDE4, preventing the conversion of cAMP to AMP.[1]

-

cAMP Accumulation: Intracellular cAMP levels rise.

-

PKA Activation: cAMP binds to the regulatory subunits of PKA, causing the release and activation of its catalytic subunits.[4]

-

CREB Phosphorylation: Activated PKA translocates to the nucleus and phosphorylates the cAMP response element-binding protein (CREB) at the Ser-133 residue.[4]

-

Gene Transcription: Phosphorylated CREB (pCREB) recruits transcriptional coactivators to promote the expression of genes crucial for neuroprotection, synaptic plasticity, and neurogenesis, including Brain-Derived Neurotrophic Factor (BDNF).[1]

Modulation of Neuroinflammation and Apoptosis

Rolipram's neuroprotective capacity is strongly linked to its potent anti-inflammatory and anti-apoptotic effects.

-

Anti-Inflammatory Action: By elevating cAMP, rolipram inhibits the activation of nuclear factor-kappa B (NF-κB), a key transcription factor for pro-inflammatory genes. This leads to a dose-dependent reduction in the expression and release of cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6.[5][6][7]

-

Anti-Apoptotic Action: Rolipram treatment has been shown to modulate the balance of the Bcl-2 family of proteins. It upregulates the anti-apoptotic protein Bcl-2 and downregulates the pro-apoptotic protein Bax, thereby inhibiting the intrinsic apoptosis pathway.[5][6]

Emerging Signaling Pathways

Recent research has uncovered additional pathways through which rolipram may confer neuroprotection:

-

cAMP/EPAC Pathway: Elevated cAMP can also activate the Exchange Protein Directly Activated by cAMP (EPAC), a PKA-independent mechanism that can influence downstream targets like the ERK signaling pathway, contributing to synaptic plasticity.[5][8][9]

-

cAMP/AMPK/SIRT1 Pathway: In models of intracerebral hemorrhage, rolipram has been shown to activate a pathway involving AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1), which helps preserve cellular energy homeostasis and reduce neuronal damage.[10][11]

-

Proteasome Activation: Studies in tauopathy models suggest rolipram can enhance the activity of the 26S proteasome, the brain's "garbage disposal" system, promoting the clearance of toxic protein aggregates like hyperphosphorylated tau.[5]

Quantitative Data Summary

The efficacy of rolipram has been quantified across various in vitro and in vivo models. The following tables summarize key data points.

Table 1: In Vitro Inhibitory Activity of Rolipram

| Target | Cell/Assay Type | IC50 Value | Reference(s) |

|---|---|---|---|

| PDE4A | Immunopurified human | ~3 nM | [2][12] |

| PDE4B | Immunopurified human | ~130 nM | [2][12] |

| PDE4D | Immunopurified human | ~240 nM | [2][12] |

| TNF-α Production | LPS-stimulated J774 cells | 25.9 nM | [2] |

| p38 MAPK Phosphorylation | IFN-γ-stimulated U937 cells | ~290 nM | [2][12] |

| CREB Phosphorylation | U937 cells | High affinity: ~1 nMLow affinity: ~120 nM |[2][12] |

Table 2: Efficacy of Rolipram in Animal Models of Neurodegeneration

| Model | Species | Dosage & Route | Key Findings | Reference(s) |

|---|---|---|---|---|

| Alzheimer's Disease (APP/PS1) | Mouse | Not specified | Improved LTP, synaptic transmission, and memory for at least 2 months post-treatment. | [13] |

| Alzheimer's Disease (Aβ infusion) | Rat | 0.1, 0.25, 0.5 mg/kg/day, i.p. | Dose-dependently reversed memory deficits; increased pCREB and Bcl-2, decreased NF-κB and Bax. | [6] |

| Alzheimer's Disease (APP/PS1/tau) | Mouse | 1.25 mg/kg/day for 10 days, i.p. | Attenuated cognitive decline and depression-like behaviors; reduced Aβ, tau phosphorylation, and neuroinflammation. | [5][9] |

| Chemotherapy-Induced Neuropathic Pain | Rat | 3 mg/kg, i.p. | Reversed mechanical hyperalgesia; decreased levels of p-NFκB, TNF-α, and IL-1β in the dorsal root ganglion. |[3] |

Table 3: Efficacy of Rolipram in Models of Acute CNS Injury

| Model | Species | Dosage & Route | Key Findings | Reference(s) |

|---|---|---|---|---|

| Ischemic Stroke (tMCAO) | Mouse | 10 mg/kg, i.p. (2h post-tMCAO) | Reduced infarct volume by 50%; improved clinical scores; maintained BBB integrity. | [7] |

| Ischemic Stroke (tMCAO) | Rat | 1.0 mg/kg, i.p. (twice daily) | Improved sensorimotor function (beam-walking test). | [14] |

| Intracerebral Hemorrhage | Mouse | Not specified | Reduced brain edema, BBB leakage, and neuronal apoptosis; activated cAMP/AMPK/SIRT1 pathway. | [10][11] |

| Spinal Cord Injury (Contusion) | Rat | 1.0 mg/kg, s.c. (1h post-injury) | Optimal dose for preserving neurons and axons; increased neuronal preservation by up to 67% over vehicle. | [15][16] |

| Spinal Cord Injury (Contusion) | Rat | 0.5 mg/kg, s.c. | Optimal dose for oligodendrocyte preservation (167% increase over injury only). |[15] |

Key Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of common protocols used in rolipram studies.

Alzheimer's Disease Model: APP/PS1/tau Transgenic Mice

This model recapitulates key features of Alzheimer's disease, including amyloid plaques, tau pathology, and cognitive deficits.

-

Animals: 10-month-old APP/PS1/tau triple transgenic mice are often used.[5][9]

-

Treatment Protocol: Mice receive daily intraperitoneal (i.p.) injections of rolipram (e.g., 1.25 mg/kg) or a vehicle control for a period of 10-24 days.[5][17]

-

Behavioral Assessment: A battery of tests is performed to assess different cognitive and affective domains, including the Morris Water Maze (for spatial learning and memory), Open Field Test (for locomotor activity), and Forced Swim Test (for depression-like behavior).[17]

-

Tissue Analysis: Following behavioral testing, animals are euthanized, and brain tissue (hippocampus and prefrontal cortex) is collected for biochemical analysis, including Western blotting for Aβ, p-tau, pCREB, and inflammatory markers, and immunohistochemistry for neuronal survival and gliosis.[5][9]

Stroke Model: Transient Middle Cerebral Artery Occlusion (tMCAO)

The tMCAO model is a widely used method to simulate ischemic stroke.[18]

-

Animals: Adult male mice or rats.

-

Surgical Protocol: Anesthesia is induced, and the middle cerebral artery is occluded for a defined period (e.g., 60 minutes) typically using an intraluminal filament. The filament is then withdrawn to allow for reperfusion.[7]

-

Treatment Protocol: Rolipram (e.g., 10 mg/kg) or vehicle is administered (i.p. or i.v.) at a clinically relevant time point, such as 2 hours after the onset of ischemia.[7]

-

Outcome Measures:

-

Neurological Score: Clinical deficits are assessed at various time points (e.g., 24 hours) using a standardized scoring system.[7]

-

Infarct Volume: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to quantify the volume of the ischemic lesion.[7]

-

BBB Integrity: Assessed by measuring Evans blue dye extravasation or by Western blot for tight junction proteins (e.g., occludin, claudin-5).[7]

-

Challenges and Future Directions

Despite its robust efficacy in preclinical models, this compound itself failed to reach the market.[1]

-

Narrow Therapeutic Window: The primary obstacle for rolipram's clinical translation is its severe dose-limiting side effects, most notably nausea and emesis.[1]

-

Clinical Trial Outcomes: A phase I/II trial in multiple sclerosis (MS) was terminated early due to poor tolerability and a lack of efficacy, with some evidence suggesting it may have even increased inflammatory activity in patients.[1][19]

These challenges have shifted the focus of drug development towards second-generation PDE4 inhibitors with improved side-effect profiles. The extensive preclinical data for rolipram, however, provides a strong mechanistic rationale for continuing to pursue this target. Future research aims to develop inhibitors that are selective for specific PDE4 isoforms (A, B, or D) that may be more critically involved in neuroprotection while having less influence on the pathways that cause adverse effects.

Conclusion

This compound is a cornerstone pharmacological tool for investigating the neuroprotective roles of the cAMP signaling pathway. Through its inhibition of PDE4, it activates a multifaceted defense mechanism involving the PKA/CREB pathway, suppression of neuroinflammation, and inhibition of apoptosis. While its clinical utility is precluded by significant side effects, the wealth of data generated from rolipram studies continues to guide and validate the development of novel, safer PDE4 inhibitors as potential therapeutics for Alzheimer's disease, stroke, and other devastating neurological disorders.

References

- 1. alzdiscovery.org [alzdiscovery.org]

- 2. immune-system-research.com [immune-system-research.com]

- 3. Rolipram, a Selective Phosphodiesterase 4 Inhibitor, Ameliorates Mechanical Hyperalgesia in a Rat Model of Chemotherapy-Induced Neuropathic Pain through Inhibition of Inflammatory Cytokines in the Dorsal Root Ganglion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Rolipram Ameliorates Memory Deficits and Depression-Like Behavior in APP/PS1/tau Triple Transgenic Mice: Involvement of Neuroinflammation and Apoptosis via cAMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The phosphodiesterase-4 inhibitor rolipram reverses Aβ-induced cognitive impairment and neuroinflammatory and apoptotic responses in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The phosphodiesterase-4 inhibitor rolipram protects from ischemic stroke in mice by reducing blood-brain-barrier damage, inflammation and thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rolipram Rescues Memory Consolidation Deficits Caused by Sleep Deprivation: Implication of the cAMP/PKA and cAMP/Epac Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rolipram Ameliorates Memory Deficits and Depression-Like Behavior in APP/PS1/tau Triple Transgenic Mice: Involvement of Neuroinflammation and Apoptosis via cAMP Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The protective effect of the PDE-4 inhibitor rolipram on intracerebral haemorrhage is associated with the cAMP/AMPK/SIRT1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The protective effect of the PDE-4 inhibitor rolipram on intracerebral haemorrhage is associated with the cAMP/AMPK/SIRT1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. portlandpress.com [portlandpress.com]

- 13. JCI - Persistent improvement in synaptic and cognitive functions in an Alzheimer mouse model after rolipram treatment [jci.org]

- 14. Improved sensorimotor function by rolipram following focal cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Therapeutic Profile of Rolipram, PDE Target and Mechanism of Action as a Neuroprotectant following Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. academic.oup.com [academic.oup.com]

- 18. DSpace [research-repository.griffith.edu.au]

- 19. Treatment with the phosphodiesterase type 4 inhibitor rolipram fails to inhibit blood brain barrier disruption in MS - PMC [pmc.ncbi.nlm.nih.gov]

The Rise and Fall of a Pioneer: A Technical Guide to the Discovery and Development of Rolipram as an Antidepressant

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rolipram, a selective phosphodiesterase 4 (PDE4) inhibitor, emerged in the early 1990s as a promising novel antidepressant. Its unique mechanism of action, targeting the cyclic adenosine monophosphate (cAMP) signaling pathway, offered a departure from the then-dominant monoaminergic antidepressants. This technical guide provides an in-depth review of the discovery, development, and eventual discontinuation of rolipram for the treatment of major depressive disorder. We delve into its mechanism of action, preclinical evidence, and clinical trial data, presenting quantitative findings in structured tables and detailing key experimental methodologies. Furthermore, we visualize the core signaling pathways and experimental workflows using Graphviz diagrams to offer a clear and comprehensive understanding of this pioneering therapeutic agent. Despite its ultimate failure to reach the market due to a narrow therapeutic window and significant side effects, the story of rolipram provides valuable lessons and continues to inform the development of next-generation PDE4 inhibitors for a range of therapeutic indications.

Introduction: A Novel Approach to Antidepressant Therapy

The development of rolipram by Schering AG marked a significant shift in antidepressant drug discovery.[1] Moving beyond the direct modulation of neurotransmitter levels, rolipram's mechanism centered on the intracellular signaling cascades believed to be dysregulated in depression. The hypothesis was that by inhibiting PDE4, the primary enzyme responsible for the degradation of cAMP in neurons and immune cells, rolipram could potentiate cAMP signaling, leading to downstream effects that alleviate depressive symptoms.[2] This approach was based on the growing understanding of the role of cellular plasticity and neurogenesis in the pathophysiology of depression, processes known to be influenced by the cAMP pathway.

Mechanism of Action: Targeting the cAMP Signaling Pathway

Rolipram exerts its pharmacological effects by selectively inhibiting PDE4, an enzyme that hydrolyzes cAMP to 5'-AMP.[2] This inhibition leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA).[3] Activated PKA then phosphorylates and activates the cAMP Response Element-Binding protein (CREB), a transcription factor that regulates the expression of genes involved in neurogenesis, synaptic plasticity, and neuronal survival, such as Brain-Derived Neurotrophic Factor (BDNF).[4][5] The potentiation of this signaling cascade in key brain regions, such as the hippocampus, was proposed to be the primary driver of rolipram's antidepressant effects.[4]

Preclinical Development

In Vitro PDE4 Inhibition

Rolipram demonstrated potent and selective inhibition of PDE4 isoforms. The inhibitory concentrations (IC50) varied across the different PDE4 subtypes, with particularly high affinity for PDE4A.[2]

| PDE4 Isoform | Rolipram IC50 (nM) |

| PDE4A | ~3 |

| PDE4B | ~130 |

| PDE4D | ~240 |

| Table 1: Rolipram Inhibitory Concentration (IC50) for PDE4 Isoforms.[2] |

Animal Models of Depression

Rolipram showed consistent antidepressant-like effects in various rodent models of depression.

In the FST, a widely used screening tool for antidepressants, rolipram administration significantly reduced the immobility time in mice and rats, suggesting an antidepressant-like effect. This is interpreted as a reduction in "behavioral despair."

The CMS model aims to induce a state of anhedonia, a core symptom of depression, by exposing rodents to a series of unpredictable, mild stressors over several weeks. Rolipram treatment was effective in reversing the CMS-induced deficits in sucrose preference, a measure of anhedonia.

Clinical Development

Phase II Studies

An open-label Phase II study involving 10 patients with major depression, many of whom were refractory to other treatments, showed that five patients had a good to very good improvement in their depressive symptoms.[1] Notably, the antidepressant effects were observed within 2-4 days of treatment.[1]

A multicenter, double-blind, dose-finding study was conducted in 58 hospitalized patients with major depressive disorder.[6] The results suggested a potential U-shaped dose-response curve, with the 0.50 mg three times daily (t.i.d.) dosage showing the most significant therapeutic effect compared to 0.25 mg and 1.00 mg t.i.d.[6]

| Dosage (t.i.d.) | Number of Patients | Outcome |

| 0.25 mg | 19 | Efficacy similar to placebo |

| 0.50 mg | 20 | Superior efficacy |

| 1.00 mg | 19 | Inferior to 0.50 mg |

| Table 2: Summary of a Dose-Finding Clinical Trial of Rolipram in Major Depressive Disorder.[6] |

Comparative Clinical Trials

A double-blind, randomized controlled trial compared rolipram to the tricyclic antidepressant imipramine in 64 inpatients with major depressive disorder.[7] While both drugs showed efficacy, imipramine was found to be superior to rolipram by the end of the study.[7]

| Treatment Group | Number of Patients | Key Finding |

| Rolipram | 32 | Effective, but less so than imipramine |

| Imipramine | 32 | Statistically superior to rolipram |

| Table 3: Comparison of Rolipram and Imipramine in a Double-Blind Clinical Trial.[7] |

Side Effects and Discontinuation

The clinical development of rolipram was ultimately halted due to its narrow therapeutic window.[1] At doses required for a robust antidepressant effect, patients experienced significant gastrointestinal side effects, most notably nausea and vomiting.[7] This dose-limiting toxicity prevented the administration of higher, potentially more effective, doses.

| Side Effect | Rolipram | Imipramine |

| Nausea | Prominent | Less frequent |

| Vomiting | Frequent | Infrequent |

| Anticholinergic Effects | Minimal | Prominent |

| Table 4: Predominant Side Effects of Rolipram and Imipramine in Clinical Trials.[7] |

Experimental Protocols

PDE4 Inhibition Assay

Objective: To determine the in vitro inhibitory activity of rolipram on PDE4 enzymes.

Methodology:

-

Enzyme Source: Recombinant human PDE4 isoforms (A, B, D) are expressed and purified from a suitable expression system (e.g., Sf9 insect cells).

-

Substrate: [³H]-cAMP is used as the substrate for the enzymatic reaction.

-

Assay Buffer: A standard buffer containing Tris-HCl, MgCl₂, and bovine serum albumin is used.

-

Procedure: a. The purified PDE4 enzyme is incubated with varying concentrations of rolipram in the assay buffer. b. The enzymatic reaction is initiated by the addition of [³H]-cAMP. c. The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C). d. The reaction is terminated by the addition of a stop solution (e.g., boiling water bath followed by snake venom nucleotidase). e. The amount of [³H]-adenosine produced is quantified using liquid scintillation counting.

-

Data Analysis: The IC50 value, the concentration of rolipram that inhibits 50% of the enzyme activity, is calculated by non-linear regression analysis of the dose-response curve.

Murine Forced Swim Test

Objective: To assess the antidepressant-like activity of rolipram in mice.

Methodology:

-

Animals: Male C57BL/6 mice are typically used.

-

Apparatus: A transparent glass cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

-

Procedure: a. Mice are administered rolipram (e.g., 1-10 mg/kg, intraperitoneally) or vehicle 30 minutes before the test. b. Each mouse is individually placed in the cylinder of water for a 6-minute session. c. The entire session is recorded by a video camera. d. An observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements to keep its head above water.

-

Data Analysis: The mean immobility time for each treatment group is calculated and compared using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Chronic Mild Stress (CMS) Model in Rats

Objective: To evaluate the ability of rolipram to reverse stress-induced anhedonia in rats.

Methodology:

-

Animals: Male Wistar rats are commonly used.

-

Stress Protocol: For a period of 4-8 weeks, rats are subjected to a variable sequence of mild, unpredictable stressors. These can include:

-

Stroboscopic lighting

-

Tilted cage (45°)

-

Soiled cage (200 ml of water in sawdust bedding)

-

Paired housing with a different partner

-

Periods of food or water deprivation

-

Reversal of the light/dark cycle

-

-

Sucrose Preference Test: a. At baseline and weekly during the stress protocol, rats are deprived of food and water for a period (e.g., 14 hours). b. They are then presented with two pre-weighed bottles, one containing a 1% sucrose solution and the other containing water, for 1 hour. c. The consumption of each liquid is measured by weighing the bottles. d. Sucrose preference is calculated as: (sucrose intake / (sucrose intake + water intake)) x 100.

-

Rolipram Treatment: After the induction of anhedonia (a significant decrease in sucrose preference), rats are treated daily with rolipram (e.g., 0.5-2 mg/kg, orally) or vehicle for a period of 2-4 weeks, while the stress protocol continues.

-

Data Analysis: Sucrose preference is monitored weekly, and the data are analyzed to determine if rolipram treatment reverses the stress-induced decrease in sucrose preference compared to the vehicle-treated group.

Challenges and Future Directions

The story of rolipram highlights a critical challenge in drug development: translating preclinical efficacy into a clinically viable therapeutic with an acceptable safety profile. While rolipram's mechanism of action was sound and its antidepressant effects were demonstrated in early clinical trials, its dose-limiting side effects ultimately led to its discontinuation for depression.

However, the research on rolipram has not been in vain. It served as a crucial proof-of-concept for the potential of PDE4 inhibitors in treating central nervous system disorders. The lessons learned from rolipram's development have spurred the creation of second-generation PDE4 inhibitors with improved side-effect profiles. These newer compounds, with greater selectivity for specific PDE4 isoforms or different pharmacokinetic properties, are being investigated for a range of conditions, including cognitive disorders, inflammatory diseases, and respiratory illnesses. The legacy of rolipram, therefore, lies not in its own clinical success, but in the foundation it laid for a promising class of therapeutic agents.

References

- 1. Results of a phase II study of the antidepressant effect of rolipram - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Action of rolipram on specific PDE4 cAMP phosphodiesterase isoforms and on the phosphorylation of cAMP-response-element-binding protein (CREB) and p38 mitogen-activated protein (MAP) kinase in U937 monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rolipram, a Phosphodiesterase 4 Inhibitor, Stimulates Inducible cAMP Early Repressor Expression in Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rolipram Rescues Memory Consolidation Deficits Caused by Sleep Deprivation: Implication of the cAMP/PKA and cAMP/Epac Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Type 4 phosphodiesterase enzyme inhibitor, rolipram rescues behavioral deficits in olfactory bulbectomy models of depression: Involvement of hypothalamic-pituitary-adrenal axis, cAMP signaling aspects and antioxidant defense system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A multicenter double-blind study of three different doses of the new cAMP-phosphodiesterase inhibitor rolipram in patients with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rolipram in major depressive disorder: results of a double-blind comparative study with imipramine - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-(+)-Rolipram and its Impact on Cyclic AMP Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(+)-Rolipram, a selective phosphodiesterase-4 (PDE4) inhibitor, serves as a critical tool in neuroscience and inflammatory disease research due to its potent ability to modulate cyclic adenosine monophosphate (cAMP) signaling. By inhibiting the enzymatic degradation of cAMP, this compound elevates intracellular cAMP levels, thereby activating downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC). This guide provides an in-depth technical overview of the molecular mechanisms of this compound, quantitative data on its effects, detailed experimental protocols for studying cAMP signaling, and visualizations of the involved pathways.

Introduction: The Role of cAMP and Phosphodiesterase-4

Cyclic AMP is a ubiquitous second messenger that plays a pivotal role in a vast array of cellular processes, including gene transcription, metabolism, and cell survival.[1] The intracellular concentration of cAMP is tightly regulated by a balance between its synthesis by adenylyl cyclase and its degradation by phosphodiesterases (PDEs).[2] The PDE superfamily comprises 11 families, with PDE4 being the predominant enzyme responsible for cAMP hydrolysis in the central nervous system and immune cells.[3][4][5]

This compound is a selective inhibitor of PDE4, which prevents the conversion of cAMP to the inactive 5'-AMP, thereby increasing intracellular cAMP levels.[2][4] This elevation in cAMP triggers the activation of downstream signaling cascades, primarily through PKA and EPAC, leading to a multitude of cellular responses.[6][7][8]

Mechanism of Action of this compound

This compound exerts its effects by binding to the catalytic site of PDE4 enzymes. PDE4 exists in different isoforms (PDE4A, PDE4B, PDE4C, and PDE4D), and rolipram exhibits differential affinity for these isoforms.[9][10] Notably, rolipram binds with higher affinity to a conformational state of PDE4 known as the high-affinity rolipram binding state (HARBS), which is associated with many of the therapeutic and side effects of the compound.[11][12][13] The less active (R)-enantiomer of rolipram has a 10-20 fold tighter binding affinity than the (S)-enantiomer.[14]

The inhibition of PDE4 by this compound leads to an accumulation of cAMP, which then activates its primary downstream effectors:

-

Protein Kinase A (PKA): cAMP binding to the regulatory subunits of PKA leads to the release and activation of its catalytic subunits. Activated PKA then phosphorylates a multitude of substrate proteins, including the cAMP response element-binding protein (CREB), which modulates gene transcription.[2][7]

-

Exchange Protein directly Activated by cAMP (EPAC): cAMP can also directly bind to and activate EPAC, a guanine nucleotide exchange factor for the small G-proteins Rap1 and Rap2. The EPAC pathway is involved in various cellular processes, including cell adhesion, secretion, and apoptosis.[4][6][8]

The sustained elevation of cAMP due to PDE4 inhibition can lead to diverse physiological outcomes, including anti-inflammatory effects, neuroprotection, and cognitive enhancement.[3][5][6][8]

Quantitative Data on this compound's Effects

The following tables summarize key quantitative data regarding the interaction of rolipram with PDE4 and its effect on cAMP levels.

Table 1: Inhibitory Potency (IC50) of Rolipram on PDE4 Isoforms

| PDE4 Isoform | IC50 (nM) | Cell Type/Source | Reference |

| PDE4A | ~3 | Immunopurified | [9][10] |

| PDE4B | ~130 | Immunopurified | [9][10] |

| PDE4D | ~240 | Immunopurified | [9][10] |

Table 2: Effects of Rolipram Treatment on cAMP Levels in Rodent Brain

| Treatment | Brain Region | Fold Increase in cAMP | Reference |

| Rolipram (3 mg/kg, 16 days) | Hippocampus | 2.04 | [15] |

| Rolipram (3 mg/kg, 16 days) | Prefrontal Cortex | 1.68 | [15] |

| Rolipram (0.3 µM) + Forskolin (5 µM) | Hippocampal Slices | ~2.13 (vs. Forskolin alone) | [16] |

| Rolipram (3.0 µM) | Hippocampal Slices | Significant elevation in basal cAMP | [16] |

Experimental Protocols for Measuring cAMP Signaling

Accurate measurement of intracellular cAMP levels is crucial for studying the effects of this compound. Several well-established methods are available, each with its own advantages and limitations.

cAMP Immunoassay (Enzyme-Linked Immunosorbent Assay - ELISA)

This method is a widely used, cost-effective technique for quantifying cAMP levels in cell lysates.[17]

Principle: The assay is a competitive immunoassay where cAMP in the sample competes with a fixed amount of labeled cAMP for binding to a limited number of anti-cAMP antibody sites. The amount of labeled cAMP bound to the antibody is inversely proportional to the concentration of cAMP in the sample.

Generalized Protocol: [17]

-

Cell Lysis: Lyse cultured cells using a 1x cell lysis buffer to release intracellular cAMP.

-

Standard Curve Preparation: Prepare a series of cAMP standards with known concentrations in the same lysis buffer.

-

Immunoassay: Add standards and unknown samples in triplicate to a microplate pre-coated with anti-cAMP antibodies.

-

Addition of Labeled cAMP: Add a fixed amount of horseradish peroxidase (HRP)-linked cAMP to each well.

-

Incubation: Incubate the plate to allow for competitive binding.

-

Washing: Wash the plate to remove unbound reagents.

-

Substrate Addition: Add a chromogenic substrate for HRP and incubate to develop color.

-

Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Quantification: Determine the cAMP concentration in the samples by comparing their absorbance to the standard curve.

Real-Time cAMP Measurement using Fluorescent Biosensors

Fluorescent biosensors, such as the cAMP Difference Detector In Situ (cADDis), enable the real-time measurement of cAMP dynamics in living cells.[18]

Principle: cADDis is a single-fluorophore biosensor that changes its fluorescence intensity upon binding to cAMP. This allows for continuous monitoring of cAMP levels in response to stimuli.[18]

Generalized Protocol for 96-well Plate Reader: [18]

-

Cell Seeding: Seed cells (e.g., HEK-293) expressing the cADDis biosensor in a 96-well plate.

-

Baseline Measurement: Measure the baseline fluorescence of the cells using a plate reader with appropriate excitation and emission filters.

-

Stimulation: Add this compound or other compounds to the wells to stimulate or inhibit cAMP production.

-